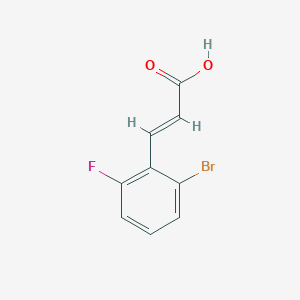

(E)-3-(2-Bromo-6-fluorophenyl)acrylic acid

Description

Structural Classification and Significance within the Cinnamic Acid Derivatives

Phenylacrylic acids are broadly classified as cinnamic acid derivatives. nih.gov Cinnamic acid itself, or 3-phenyl-2-propenoic acid, is a central intermediate in the biosynthesis of a vast array of natural products. jocpr.com The structure is characterized by a benzene (B151609) ring attached to an acrylic acid functional group. nih.gov Derivatives of cinnamic acid are distinguished by the nature and position of substituents on the phenyl ring. nih.gov

Halogenated phenylacrylic acids are a specific group within this family where one or more hydrogen atoms on the phenyl ring are replaced by halogens (Fluorine, Chlorine, Bromine, Iodine). The general structure allows for a wide variety of isomers depending on the type, number, and position of the halogen substituents. The significance of this class of compounds is rooted in their versatile chemical reactivity and diverse biological activities. The introduction of halogens can enhance properties such as antimicrobial or anticancer efficacy. nih.govmdpi.com

Overview of Research Trajectories for Aryl-Substituted Acrylic Acids

Research into aryl-substituted acrylic acids, a class that encompasses halogenated phenylacrylic acids, is multifaceted and dynamic. A primary focus of investigation is their application in medicinal chemistry. Numerous studies have explored cinnamic acid derivatives as scaffolds for developing novel therapeutic agents, including anticancer, antimicrobial, antidiabetic, and neuroprotective agents. nih.govnih.govcornell.edu The specific substitution pattern on the aryl ring is crucial in determining the compound's biological efficacy. nih.gov

Another significant research trajectory is their use as building blocks, or synthetic intermediates, in organic chemistry. jocpr.com The reactive sites of the molecule—the phenyl ring, the carbon-carbon double bond, and the carboxylic acid group—allow for a wide range of chemical transformations. cornell.edu This versatility makes them valuable starting materials for constructing more complex molecules, including pharmaceuticals and polymers. acs.orgresearchgate.netresearchgate.net Furthermore, the field of materials science explores aryl-substituted acrylic acids for the development of novel polymers and functional materials.

Rationale for Investigating (E)-3-(2-Bromo-6-fluorophenyl)acrylic Acid

The specific compound, this compound, is a subject of interest due to its unique structural features and the synthetic potential it holds. The designation "(E)" indicates the trans configuration of the substituents across the double bond, which is generally the more stable isomer for cinnamic acids. jmcs.org.mxscielo.org.mx

Below are the key physicochemical properties for this compound and some related isomers, illustrating the impact of substituent placement.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | General Structure |

|---|---|---|---|

| This compound | C₉H₆BrFO₂ | 245.05 | 2-Bromo, 6-Fluoro substitution |

| (E)-3-(2-Bromophenyl)acrylic acid | C₉H₇BrO₂ | 227.06 | 2-Bromo substitution chemscene.com |

| (E)-3-(3-Fluorophenyl)acrylic acid | C₉H₇FO₂ | 166.15 | 3-Fluoro substitution georganics.sk |

| (E)-3-(4-Bromo-2-fluorophenyl)acrylic acid | C₉H₆BrFO₂ | 245.05 | 4-Bromo, 2-Fluoro substitution cymitquimica.com |

The substitution pattern of this compound is particularly noteworthy. The presence of two different halogen atoms at the ortho-positions (positions 2 and 6) relative to the acrylic acid side chain creates a sterically hindered and electronically distinct environment.

Electronic Effects : Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the phenyl ring towards electrophilic substitution. masterorganicchemistry.com However, they also possess lone pairs of electrons that can be donated into the ring through resonance (a pi-donating effect), which helps to stabilize intermediates in certain reactions. masterorganicchemistry.com The interplay of these opposing electronic effects is a key feature of halogen substituents.

Steric Effects : The placement of two relatively bulky groups on either side of the side chain can force the acrylic acid moiety out of the plane of the benzene ring. This "ortho effect" can significantly alter the molecule's conformation and, consequently, its chemical reactivity and physical properties compared to other isomers where the substituents are in the meta or para positions.

The unique arrangement of functional groups in this compound makes it a potentially valuable intermediate in multi-step organic synthesis. The different reactivity of the carbon-bromine and carbon-fluorine bonds can be exploited for selective chemical transformations.

Cross-Coupling Reactions : The bromine atom is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of a wide variety of other chemical groups at the 2-position, building molecular complexity.

Modulation of Properties : The fluorine atom is often incorporated into pharmaceutical candidates to improve metabolic stability, binding affinity, and bioavailability. The C-F bond is very strong and less susceptible to metabolic cleavage. Retaining the fluorine while reacting at the bromine site allows for the synthesis of advanced, fluorinated structures. The ortho-bromo group itself can serve as a precursor to other functional groups through reactions like lithiation followed by quenching with an electrophile, further expanding its synthetic utility.

The combination of a reactive handle (bromine) and a property-modulating element (fluorine) in a sterically defined arrangement makes this compound a promising building block for the synthesis of novel agrochemicals, materials, and pharmaceuticals.

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFO2 |

|---|---|

Molecular Weight |

245.04 g/mol |

IUPAC Name |

(E)-3-(2-bromo-6-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6BrFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ |

InChI Key |

HCYOSOLLBXZCPJ-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)/C=C/C(=O)O)F |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=CC(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for E 3 2 Bromo 6 Fluorophenyl Acrylic Acid

Precursor Synthesis Strategies for 2-Bromo-6-fluorobenzaldehyde (B104081)

The synthesis of 2-bromo-6-fluorobenzaldehyde is a critical step, and several strategies have been developed to achieve its formation efficiently. These routes often begin with simpler, commercially available halogenated aromatic compounds.

One effective method for preparing 2-bromo-6-fluorobenzaldehyde begins with 2-bromo-6-fluorotoluene (B73676). This strategy involves a two-step sequence: benzylic halogenation followed by oxidation.

In the initial step, 2-bromo-6-fluorotoluene undergoes a free-radical bromination. This is typically achieved using hydrobromic acid and hydrogen peroxide under photochemical conditions, which generates bromine radicals. These radicals selectively abstract a hydrogen atom from the methyl group to form a benzyl (B1604629) radical, which then reacts with bromine to yield 2-bromo-6-fluorobenzyl bromide. google.comgoogle.com

The subsequent step involves the oxidation of the resulting benzyl bromide to the desired aldehyde. A common method for this transformation is the use of dimethyl sulfoxide (B87167) (DMSO) in the presence of an inorganic base like sodium bicarbonate. google.com This reaction proceeds at elevated temperatures (e.g., 70-100°C) to afford 2-bromo-6-fluorobenzaldehyde with high purity after purification by column chromatography. google.comgoogle.com This approach is advantageous due to its operational simplicity and relatively low cost. google.com

Table 1: Example Conditions for the Synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-Bromo-6-fluorotoluene Data extracted from patent CN102070420B. google.com

| Step | Reactants | Reagents/Conditions | Product | Purity/Yield |

| 1. Bromination | 2-Bromo-6-fluorotoluene | 40% HBr, 30% H₂O₂, H₂O, 80°C, 30h | 2-Bromo-6-fluorobenzyl bromide | 99.2% Purity, 86.8% Yield |

| 2. Oxidation | 2-Bromo-6-fluorobenzyl bromide | DMSO, Potassium bicarbonate, 100°C, 15h | 2-Bromo-6-fluorobenzaldehyde | 99.7% Purity, 68.7% Yield |

An alternative and more advanced strategy for synthesizing the precursor aldehyde involves the direct functionalization of a dihalo-fluorinated benzene (B151609), specifically 1-bromo-3-fluorobenzene (B1666201). This route utilizes the powerful technique of directed ortho-metalation (DoM). google.comwikipedia.orgchem-station.com

In this reaction, the fluorine atom of 1-bromo-3-fluorobenzene acts as a directed metalation group (DMG). The heteroatom of the DMG coordinates to a strong organolithium base, such as butyllithium, which then selectively removes the closest ortho-proton. wikipedia.org In the case of 1-bromo-3-fluorobenzene, the fluorine directs the lithiation to the C2 position, between the fluorine and bromine atoms. This reaction is typically conducted at very low temperatures (e.g., -78°C) to prevent side reactions. google.com

The resulting aryllithium intermediate is a potent nucleophile. It is then quenched with an appropriate electrophile to introduce the aldehyde functionality. N,N-dimethylformamide (DMF) is commonly used for this purpose, which, after acidic workup, yields 2-bromo-6-fluorobenzaldehyde. google.com While effective, this method requires stringent anhydrous conditions and cryogenic temperatures, making it more complex and costly for large-scale production. google.com

Carbon-Carbon Bond Formation for the Acrylic Acid Moiety

With the 2-bromo-6-fluorobenzaldehyde precursor in hand, the final step is the formation of the carbon-carbon double bond to introduce the acrylic acid group. The Knoevenagel-Doebner condensation is the preeminent reaction for this transformation. tandfonline.com

The Knoevenagel-Doebner reaction is a modification of the Knoevenagel condensation that involves the reaction of an aldehyde with malonic acid, catalyzed by a weak amine base. tandfonline.comorganic-chemistry.org The reaction typically proceeds through an intermediate that undergoes spontaneous decarboxylation, driving the reaction to completion and forming the α,β-unsaturated carboxylic acid. tandfonline.com

The efficiency and yield of the Knoevenagel-Doebner condensation are highly dependent on the choice of catalyst, solvent, and reaction conditions. Piperidine (B6355638) is a classic and highly effective catalyst for this reaction. tandfonline.comfrontiersin.org The solvent also plays a crucial role; while pyridine (B92270) has been traditionally used both as a solvent and to promote the decarboxylation step, other solvents like dimethylformamide (DMF) have been shown to be effective. tandfonline.comfrontiersin.org

Modern optimization studies have explored various conditions to improve yields and reduce reaction times. Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating the reaction. frontiersin.org For instance, in the synthesis of related phenolic acids, a systematic optimization revealed that using 0.5 equivalents of piperidine as the catalyst with 3 equivalents of malonic acid in DMF under microwave irradiation at 90°C provided excellent yields while minimizing side reactions like the decarboxylation of the final product. frontiersin.org The use of other bases such as triethylamine (B128534) (NEt₃) or 1,8-Diazabicycloundec-7-ene (DBU) generally resulted in lower yields. frontiersin.org

Table 2: Optimization of Knoevenagel-Doebner Reaction Conditions for a Model Aldehyde (Vanillin) Data adapted from a study on microwave-assisted synthesis of phenolic acids. frontiersin.org

| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Piperidine (0.25) | Toluene | 120 | 20 | 48 |

| 2 | Piperidine (0.5) | DMF | 90 | 30 | 92 |

| 3 | NEt₃ (0.5) | DMF | 90 | 30 | 47 |

| 4 | DBU (0.5) | DMF | 90 | 30 | 57 |

Horner-Wadsworth-Emmons Olefination and Variations

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the formation of the (E)-isomer. wikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. In the context of synthesizing (E)-3-(2-Bromo-6-fluorophenyl)acrylic acid, the HWE reaction would involve the reaction of 2-bromo-6-fluorobenzaldehyde with a phosphonate reagent.

Phosphonate Reagent Selection and Reaction Efficiency

The choice of the phosphonate reagent is critical in the HWE reaction as it directly influences the reactivity and, to some extent, the stereochemical outcome. For the synthesis of acrylic acid derivatives, a common and effective reagent is triethyl phosphonoacetate. The reaction proceeds by deprotonation of the phosphonate with a suitable base to form a nucleophilic carbanion, which then attacks the carbonyl carbon of 2-bromo-6-fluorobenzaldehyde.

The efficiency of the reaction is dependent on several factors, including the choice of base and solvent. Strong bases such as sodium hydride (NaH) are commonly employed to ensure complete deprotonation of the phosphonate. However, for substrates that may be sensitive to harsh basic conditions, milder bases can be utilized. For instance, a combination of lithium chloride (LiCl) and an amine base like 1,8-diazabicycloundec-7-ene (DBU) in a solvent such as acetonitrile (B52724) can be effective. rsc.org This approach, often referred to as the Masamune-Roush conditions, can improve yields and selectivity for base-sensitive aldehydes.

The general reaction scheme is as follows:

Reaction of 2-bromo-6-fluorobenzaldehyde with triethyl phosphonoacetate via HWE reaction.

Below is an illustrative table of how reaction conditions can be varied to optimize the yield in a typical HWE reaction for the synthesis of a substituted cinnamic ester, the precursor to the target acid.

| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-bromo-6-fluorobenzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to 25 | High |

| 2-bromo-6-fluorobenzaldehyde | Triethyl phosphonoacetate | DBU/LiCl | Acetonitrile | 25 | Moderate to High |

| 2-bromo-6-fluorobenzaldehyde | Trimethyl phosphonoacetate | K₂CO₃ | Methanol | 25 | Moderate |

This is an interactive data table based on typical Horner-Wadsworth-Emmons reaction conditions and expected outcomes.

Stereochemical Considerations in Olefination Reactions

A significant advantage of the Horner-Wadsworth-Emmons reaction is its inherent high (E)-stereoselectivity. wikipedia.org The formation of the thermodynamically more stable (E)-alkene is generally favored due to steric interactions in the transition state of the reaction. The mechanism involves the formation of an intermediate oxaphosphetane, and the subsequent elimination of a phosphate (B84403) byproduct is stereoselective.

Several factors can influence the E/Z ratio of the resulting alkene:

Phosphonate Reagent Structure: The steric bulk of the ester groups on the phosphonate can influence selectivity. Generally, less bulky groups like methyl or ethyl favor the (E)-isomer.

Reaction Temperature: Higher reaction temperatures can sometimes lead to increased (E)-selectivity by allowing for equilibration to the more stable intermediate.

Cation Effects: The choice of the counter-ion of the base can also play a role. Lithium salts, for example, are known to promote (E)-selectivity in some cases.

For the reaction between 2-bromo-6-fluorobenzaldehyde and standard phosphonoacetate esters like triethyl phosphonoacetate, the formation of the (E)-isomer is expected to be highly predominant.

Heck Reaction and Related Cross-Coupling Methodologies

The Heck reaction is another powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes. This palladium-catalyzed reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. To synthesize this compound, a suitable aryl halide would be reacted with acrylic acid or one of its esters.

Palladium-Catalyzed Coupling with Acrylic Acid Derivatives

In a potential Heck reaction approach, a di-halogenated benzene derivative such as 1-bromo-3-fluoro-2-iodobenzene (B1273208) could be coupled with acrylic acid. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond would allow for selective oxidative addition of the palladium catalyst at the iodo-substituted position.

The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. The base is required to neutralize the hydrogen halide that is formed during the reaction. The reaction generally exhibits a high degree of stereoselectivity, yielding the (E)-isomer as the major product.

A general representation of this Heck reaction is:

Heck reaction of a di-halogenated benzene with acrylic acid.

The following table illustrates typical components and conditions for a Heck reaction involving an aryl halide and an acrylate.

| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1-bromo-3-fluoro-2-iodobenzene | Acrylic Acid | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 |

| 1-bromo-3-fluoro-2-iodobenzene | Methyl Acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 |

| 1-bromo-3-fluoro-2-iodobenzene | Ethyl Acrylate | Pd(PPh₃)₄ | - | NaOAc | DMA | 120 |

This is an interactive data table illustrating typical conditions for the Heck reaction.

Ligand Effects on Regioselectivity and Stereoselectivity

The choice of ligand in the Heck reaction is crucial as it can significantly influence the catalyst's stability, activity, and the selectivity of the reaction. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-o-tolylphosphine, are commonly used. The electronic and steric properties of the ligand can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

For the coupling with acrylic acid or its esters, the regioselectivity is generally high, with the aryl group adding to the β-carbon of the acrylate. The stereoselectivity is also typically high, favoring the formation of the trans (E) product. This is a result of the syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination.

Alternative or Convergent Synthetic Routes

Beyond the HWE and Heck reactions, other synthetic strategies can be considered for the preparation of this compound. One notable alternative is the Knoevenagel condensation . wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

For the synthesis of the target molecule, 2-bromo-6-fluorobenzaldehyde would be reacted with malonic acid. A common modification of this reaction, the Doebner modification , utilizes pyridine as both the solvent and catalyst. wikipedia.org This procedure often leads to concomitant decarboxylation, directly yielding the α,β-unsaturated carboxylic acid. The Knoevenagel condensation typically shows a high preference for the formation of the thermodynamically more stable (E)-isomer.

The reaction scheme for the Knoevenagel condensation is as follows:

Knoevenagel condensation of 2-bromo-6-fluorobenzaldehyde with malonic acid.

A convergent synthesis approach might involve preparing the 2-bromo-6-fluorobenzaldehyde precursor from simpler starting materials and then employing one of the aforementioned olefination reactions as the final step to construct the acrylic acid moiety.

| Starting Aldehyde | Reagent | Catalyst/Solvent | Product |

| 2-bromo-6-fluorobenzaldehyde | Malonic acid | Pyridine/Piperidine | This compound |

| 2-bromo-6-fluorobenzaldehyde | Ethyl cyanoacetate | Ethanol/Piperidine | Ethyl (E)-2-cyano-3-(2-bromo-6-fluorophenyl)acrylate |

This is an interactive data table showing examples of Knoevenagel condensation reactions.

Decarboxylative Strategies Utilizing Alkenyl Precursors

Decarboxylative strategies offer a powerful approach to carbon-carbon bond formation, often proceeding under mild conditions and utilizing readily available carboxylic acids. In the context of synthesizing arylacrylic acids, a plausible decarboxylative route involves the coupling of a suitable alkenyl precursor with an aryl partner.

One conceptual approach is a variation of a decarboxylative olefination. This would involve the reaction of an activated form of a dicarboxylic acid monoester, which can be considered an alkenyl precursor upon in-situ decarboxylation, with an appropriate arylating agent. While direct literature for the specific target molecule is scarce, the general principle can be illustrated. For instance, a Knoevenagel-type condensation product of 2-bromo-6-fluorobenzaldehyde with a malonic acid derivative could undergo a subsequent decarboxylation to yield the desired acrylic acid. This tandem reaction, where condensation is followed by decarboxylation, is a hallmark of the Doebner modification of the Knoevenagel condensation. organic-chemistry.org

Mechanistically, such a reaction would proceed through the formation of an intermediate that, upon heating or in the presence of a suitable catalyst, loses carbon dioxide to form the α,β-unsaturated product. organic-chemistry.org The choice of solvent and base is crucial in these reactions to control the reaction rate and minimize side products. frontiersin.orgnih.gov

Table 1: Key Features of Decarboxylative Strategies

| Feature | Description |

|---|---|

| Precursors | Alkenyl carboxylic acids or their derivatives. |

| Key Transformation | Decarboxylation to form a C=C double bond. |

| Advantages | Use of readily available starting materials. |

| Challenges | Potential for side reactions if not properly controlled. |

Suzuki Coupling for Arylacrylic Acid Formation

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. organic-chemistry.org While typically used for aryl-aryl linkages, modifications of this reaction can be employed for the synthesis of arylacrylic acids.

A direct approach would involve the coupling of 2-bromo-6-fluorophenylboronic acid with a suitable three-carbon acrylic acid synthon. However, a more common and analogous pathway for this type of transformation is the Heck reaction. The Heck reaction directly couples an aryl halide with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base. organic-chemistry.orgodinity.com This method is highly effective for the synthesis of cinnamic acid derivatives. researchgate.net

For the synthesis of this compound, the Heck reaction would involve the coupling of 1-bromo-2-fluoro-3-iodobenzene (B1342649) (or a similar dihalide where one halogen is more reactive) with acrylic acid. The reaction is typically catalyzed by a palladium(II) salt, such as palladium acetate, and a phosphine ligand. odinity.com The stereochemistry of the resulting double bond is predominantly trans (E). organic-chemistry.org

Table 2: Typical Heck Reaction Conditions for Arylacrylic Acid Synthesis

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 1-Bromo-2-fluoro-3-iodobenzene | Aryl source |

| Alkene | Acrylic acid | Forms the acrylic acid moiety |

| Catalyst | Palladium(II) acetate | Facilitates C-C bond formation |

| Base | Triethylamine | Neutralizes the generated acid |

| Solvent | DMF or Acetonitrile | Reaction medium |

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. odinity.com

Scale-Up Considerations and Process Optimization in Academic Synthesis

Scaling up organic syntheses from the milligram to the gram scale in an academic setting presents several challenges, including maintaining reaction efficiency, ensuring safety, and managing purification.

For the Knoevenagel-Doebner condensation, a common method for synthesizing cinnamic acids, process optimization often focuses on catalyst selection, solvent choice, and temperature control to maximize yield and minimize side-product formation, such as the decarboxylation of the product. frontiersin.orgfhsu.edutandfonline.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this transformation. frontiersin.org The work-up procedure, typically involving acidification to precipitate the product, must be carefully controlled to ensure high purity. fhsu.edu

In the case of the Heck reaction, optimization for scale-up involves selecting a robust and efficient catalyst system that minimizes the required catalyst loading. semanticscholar.org The choice of base and solvent is also critical to ensure good yields and selectivity. nih.gov On a larger scale, purification by column chromatography can be cumbersome, so developing reaction conditions that allow for product isolation by precipitation or crystallization is highly desirable. Monitoring the reaction progress by techniques like TLC or NMR is essential to determine the optimal reaction time and prevent the formation of impurities. fhsu.edu

Table 3: Key Optimization Parameters for Academic Scale-Up

| Parameter | Knoevenagel-Doebner Condensation | Heck Reaction |

|---|---|---|

| Catalyst | Piperidine, Pyridine organic-chemistry.org | Palladium acetate/phosphine ligand odinity.com |

| Solvent | DMF, Toluene, or aqueous media frontiersin.org | DMF, Acetonitrile nih.gov |

| Temperature | 90-120°C frontiersin.org | 80-130°C odinity.comsemanticscholar.org |

| Work-up | Acidification and precipitation fhsu.edu | Extraction and crystallization/chromatography |

| Monitoring | TLC, NMR fhsu.edu | TLC, GC, NMR |

Ultimately, a successful academic scale-up requires a systematic approach to optimizing reaction parameters to achieve a balance between yield, purity, and practicality of the experimental procedure.

Advanced Spectroscopic and Structural Elucidation Studies of E 3 2 Bromo 6 Fluorophenyl Acrylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the molecular framework of (E)-3-(2-Bromo-6-fluorophenyl)acrylic acid. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Proton NMR (¹H NMR) for Olefinic and Aromatic Region Analysis

The ¹H NMR spectrum of this compound would provide crucial information about the olefinic and aromatic protons. The two olefinic protons of the acrylic acid moiety are expected to appear as doublets due to their vicinal coupling. The magnitude of the coupling constant (typically around 16 Hz for an E-configuration) is diagnostic of the trans-stereochemistry of the double bond. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the substituted phenyl ring.

The aromatic region of the spectrum would display signals corresponding to the three protons on the 2-bromo-6-fluorophenyl ring. The substitution pattern would lead to a complex splitting pattern, likely a triplet and two doublets of doublets, arising from both proton-proton and proton-fluorine couplings. The precise chemical shifts and coupling constants would be dependent on the electronic effects of the bromo, fluoro, and acrylic acid substituents.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| Olefinic Hα | 6.3 - 6.6 | d | ~16.0 |

| Olefinic Hβ | 7.5 - 7.8 | d | ~16.0 |

| Aromatic H | 7.0 - 7.6 | m | - |

| Carboxylic Acid OH | 12.0 - 13.0 | br s | - |

Note: This table is based on predicted values and general ranges for similar compounds. Actual experimental data is required for accurate assignments.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the carboxylic acid carbonyl carbon (expected downfield, ~165-175 ppm), the two olefinic carbons, and the six carbons of the aromatic ring. The carbon atoms directly bonded to the bromine and fluorine atoms would exhibit characteristic chemical shifts and may show splitting due to carbon-fluorine coupling.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| Olefinic Cα | 115 - 125 |

| Olefinic Cβ | 140 - 150 |

| Aromatic C-Br | 110 - 120 (d, JC-F) |

| Aromatic C-F | 158 - 165 (d, JC-F) |

| Other Aromatic C | 120 - 140 |

Note: This table is based on predicted values and general ranges for similar compounds. Actual experimental data is required for accurate assignments.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Assessment

¹⁹F NMR spectroscopy provides a direct and sensitive method for analyzing the fluorine substituent. A single resonance would be expected for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, for example, between the two olefinic protons and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations (over two or three bonds) between protons and carbons. This would be crucial for establishing the connectivity between the acrylic acid moiety and the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. For this compound, a NOE correlation between the olefinic protons would further confirm the E-stereochemistry.

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The broad O-H stretch of the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. Finally, the C-Br and C-F stretching vibrations would be found in the fingerprint region (below 1300 cm⁻¹).

Interactive Data Table: Predicted FTIR Data

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C (Olefinic) | 1620 - 1640 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F (Aromatic) | 1100 - 1250 | Strong |

| C-Br (Aromatic) | 500 - 600 | Medium |

Note: This table is based on predicted values and general ranges for similar compounds. Actual experimental data is required for accurate assignments.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a powerful non-destructive technique that provides detailed information about molecular vibrations, offering a vibrational fingerprint of the compound. It is complementary to infrared (IR) spectroscopy. For This compound , a hypothetical Raman spectrum would be analyzed to identify key vibrational modes. The major Raman shifts would be expected to correspond to the stretching and bending vibrations of the molecule's functional groups.

Key expected vibrational modes would include the C=C stretching of the acrylic acid backbone, the C=O stretch of the carboxylic acid, and various vibrations of the substituted phenyl ring, including C-Br and C-F stretching. The analysis would involve comparing the experimental spectrum with theoretical calculations to assign the observed bands to specific molecular motions.

Interactive Table: Hypothetical Raman Spectral Data

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~1630 | C=C Stretch (alkene) |

| ~1680 | C=O Stretch (carboxylic acid dimer) |

| ~1250 | C-O Stretch (carboxylic acid) |

| ~1050 | C-F Stretch |

| ~600 | C-Br Stretch |

| ~3000 | C-H Stretch (aromatic and vinylic) |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For This compound (C₉H₆BrFO₂), the expected exact mass would be calculated and compared to the experimentally measured value. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Interactive Table: Hypothetical HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₉H₆BrFO₂ |

| Calculated Exact Mass [M]⁺ | 243.9535 |

| Calculated Exact Mass [M+H]⁺ | 244.9613 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to assess the purity of a sample and to obtain a fragmentation pattern that can aid in structural elucidation. For a volatile derivative of This compound , GC would separate it from any impurities before it enters the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a series of fragment ions, which would be analyzed to confirm the connectivity of the atoms in the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, a suitable single crystal of This compound must first be grown. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected.

Elucidation of Molecular Conformation and Intermolecular Interactions

The collected diffraction data would be processed to solve and refine the crystal structure. This would provide precise information on bond lengths, bond angles, and torsion angles, confirming the (E)-configuration of the double bond and revealing the conformation of the molecule in the solid state. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the packing of the molecules in the crystal lattice.

Interactive Table: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.0 |

| c (Å) | ~15.2 |

| β (°) | ~98.5 |

| Volume (ų) | ~780 |

| Z | 4 |

| Key Intermolecular Interaction | Hydrogen bonding (O-H···O) |

Computational and Theoretical Investigations of E 3 2 Bromo 6 Fluorophenyl Acrylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (E)-3-(2-Bromo-6-fluorophenyl)acrylic acid at the molecular level. These calculations offer a detailed picture of its electronic landscape and reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. By employing functionals such as B3LYP with a suitable basis set, the optimized geometry of this compound can be determined. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

The optimized structure reveals the spatial arrangement of the atoms, including the planar acrylic acid moiety and the substituted phenyl ring. The presence of the bromine and fluorine atoms on the phenyl ring influences the electronic distribution and geometry of the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.895 | C-C-Br: 120.5 |

| C-F | 1.358 | C-C-F: 119.8 |

| C=C (acrylic) | 1.345 | C-C=C: 121.3 |

| C=O | 1.215 | O=C-O: 123.7 |

| C-O | 1.350 |

Note: The data presented in this table is representative and based on typical values for similar molecular structures calculated using DFT methods, as specific experimental or computational data for this exact compound is not widely available.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of the molecule, allowing for the prediction of its electronic absorption spectrum (UV-Vis). This analysis helps in understanding the electronic transitions between molecular orbitals upon absorption of light. The calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions.

For this compound, the primary electronic transitions are expected to be of the π → π* type, localized on the phenyl ring and the acrylic acid moiety.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 310 | 0.45 |

| HOMO-1 → LUMO | 285 | 0.21 |

| HOMO → LUMO+1 | 260 | 0.15 |

Note: The data in this table is illustrative of typical TD-DFT results for molecules with similar chromophores.

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

The analysis of the molecular orbitals of this compound shows that the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed over the acrylic acid group, indicating a charge transfer character for the HOMO-LUMO transition.

Table 3: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -2.18 |

| Energy Gap (ΔE) | 4.36 |

Note: These energy values are representative and consistent with those calculated for analogous aromatic acrylic acids.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Chemical Softness (S) : The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

Table 4: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.36 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.46 |

| Electrophilicity Index (ω) | 4.36 |

Note: The values are calculated based on the representative HOMO and LUMO energies provided earlier.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility and dynamic behavior of molecules. For this compound, these studies can reveal the preferred conformations and the energy barriers between them.

The molecule's flexibility primarily arises from the rotation around the single bonds connecting the phenyl ring to the acrylic acid moiety. Conformational analysis helps to identify the most stable conformer, which is typically the one with the lowest energy. MD simulations provide a time-dependent view of the molecular motions and conformational changes at a given temperature, offering insights into its behavior in a dynamic environment. These simulations can confirm the stability of the lowest-energy conformer and explore other accessible conformational states.

Potential Energy Surface Scans for Rotational Barriers

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule. This technique involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's potential energy at each step while optimizing the remaining geometric parameters. The resulting plot of energy versus the scanned coordinate reveals the energy barriers between different conformations (rotamers) and identifies the most stable (lowest energy) structures.

For this compound, PES scans would be crucial for understanding the rotational barriers around several key single bonds:

C-C single bond in the acrylic acid moiety: Rotation around the bond connecting the vinyl group to the carboxyl group would determine the orientation of the carboxylic acid function.

C-O single bond in the carboxyl group: This rotation affects the orientation of the hydroxyl proton, which is important for intermolecular interactions like hydrogen bonding.

A hypothetical PES scan for the rotation around the C(phenyl)-C(acrylic) bond would reveal the energy cost of moving the acrylic acid group out of the plane of the phenyl ring. The results would identify the most stable conformer and the transition states separating it from less stable conformations.

Table 1: Hypothetical Rotational Energy Barriers for this compound This table is illustrative and provides an example of the data that would be generated from a PES scan analysis. Actual values require specific quantum chemical calculations.

| Rotatable Bond | Dihedral Angle Scanned | Most Stable Conformation (Angle) | Energy of Transition State (kcal/mol) | Resulting Rotational Barrier (kcal/mol) |

|---|---|---|---|---|

| C(phenyl)-C(acrylic) | Br-C-C=C | ~0° (Planar) | ~12.5 | ~12.5 |

| C(vinyl)-C(carboxyl) | C=C-C=O | ~180° (s-trans) | ~5.8 | ~5.8 |

Dynamic Behavior and Flexibility of the Molecular Structure

The dynamic behavior and flexibility of this compound would be investigated using ab initio molecular dynamics (AIMD) simulations. These simulations solve the equations of motion for the atoms over time, governed by forces calculated directly from quantum mechanics. This provides a realistic depiction of the molecule's vibrations, rotations, and conformational changes at a given temperature.

For this molecule, AIMD would reveal:

The accessible range of motion for the key dihedral angles at room temperature, showing how the molecule explores its conformational space.

The vibrational modes of the molecule, including the stretching and bending of the acrylic acid group and the phenyl ring.

The dynamic stability of the lowest-energy conformer identified by PES scans. The simulation would show whether the molecule remains trapped in this conformation or if it has enough thermal energy to overcome rotational barriers and sample other shapes.

The flexibility of the molecule is primarily determined by the rotational barriers discussed previously. Low barriers would imply a flexible structure, while high barriers would indicate a more rigid molecule. The steric hindrance from the ortho-bromo and ortho-fluoro substituents likely imparts significant rigidity around the phenyl-acrylic bond.

Intermolecular Interaction Studies

Hirshfeld Surface Analysis and Fingerprint Plots for Weak Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), which are characteristic of strong interactions like hydrogen bonds, while blue regions represent weaker or longer contacts.

For this compound, this analysis would highlight:

O-H···O Hydrogen Bonds: The primary interaction would likely be strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming characteristic dimers. These would appear as prominent red spots on the surface.

Halogen Interactions: Contacts involving the bromine and fluorine atoms (e.g., C-H···F, C-H···Br, or Br···O) could also be significant.

π-π Stacking: Interactions between the aromatic phenyl rings of neighboring molecules.

The 2D fingerprint plot is derived from the Hirshfeld surface and quantifies the relative contribution of each type of intermolecular contact. It plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). Studies on structurally similar molecules, such as other halogenated chalcones and phenyl derivatives, show that H···H, C···H, and O···H contacts typically dominate the crystal packing. nih.govnih.gov For the title compound, a similar pattern would be expected, with a significant contribution from O···H contacts due to the carboxylic acid dimerization.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table is illustrative, showing typical contributions for similar organic molecules. Actual values depend on the determined crystal structure.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | ~35% |

| O···H / H···O | ~25% |

| C···H / H···C | ~18% |

| Br···H / H···Br | ~8% |

| F···H / H···F | ~5% |

| C···C (π-π stacking) | ~4% |

| Other | ~5% |

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to characterize chemical bonding. researchgate.net Within this framework, a chemical bond is associated with a "bond path" of maximum electron density linking two atomic nuclei. At a specific point along this path, known as the Bond Critical Point (BCP) , the gradient of the electron density is zero.

The properties of the electron density at the BCP provide quantitative information about the nature of the interaction. For this compound, QTAIM analysis would be used to:

Characterize Covalent Bonds: By analyzing the BCPs for C-C, C=C, C-O, C-H, C-F, and C-Br bonds.

Identify and Quantify Non-Covalent Interactions: The presence of a bond path and a BCP between atoms on different molecules (e.g., between the hydroxyl hydrogen and a carbonyl oxygen of a neighboring molecule) provides definitive evidence of an intermolecular interaction, such as a hydrogen bond.

Key parameters evaluated at the BCP include:

Electron Density (ρ(r)): Higher values indicate stronger, shared-electron (covalent) character.

Laplacian of the Electron Density (∇²ρ(r)): A negative value signifies a concentration of charge, typical of covalent bonds. A positive value indicates charge depletion, characteristic of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).

Total Energy Density (H(r)): A negative H(r) at the BCP is a key indicator of a stabilizing interaction with some degree of covalent character, a feature of strong and moderate hydrogen bonds.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a function of the electron density and its gradient that is particularly useful for visualizing weak, non-covalent interactions. jussieu.frunam.mxnih.gov The RDG method identifies regions in molecular space where these interactions occur. These regions are typically characterized by low electron density and a low reduced density gradient.

A 3D plot of the RDG isosurfaces provides a visual map of non-covalent interactions. The isosurfaces are colored based on the value of the sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix. This coloring scheme distinguishes between different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes in crowded regions).

For this compound, an RDG analysis would visually confirm the interactions predicted by Hirshfeld analysis. One would expect to see a large, blue-colored disc-like surface between the carboxylic acid groups of a dimer, indicating a strong hydrogen bond. Green surfaces would likely appear between the phenyl rings (indicating π-stacking) and around the rest of the molecule, representing weaker van der Waals contacts. Red areas might appear between the ortho substituents and the acrylic acid chain, indicating some degree of steric repulsion.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict spectroscopic properties. nih.govresearchgate.net For this compound, theoretical calculations could provide valuable insights into its vibrational (IR and Raman) and electronic (UV-Visible) spectra.

Vibrational Spectra (IR/Raman): A frequency calculation performed on the optimized molecular geometry yields the vibrational modes, their frequencies, and their intensities. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental peaks to specific molecular motions. Key vibrational modes for this molecule would include the O-H stretch and C=O stretch of the carboxylic acid, the C=C stretch of the acrylic group, and various C-H, C-F, and C-Br modes of the phenyl ring.

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of a molecule. This method calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). The results can be used to interpret the experimental UV-Visible spectrum. The main absorption peaks for this compound are expected to arise from π→π* transitions within the conjugated system formed by the phenyl ring and the acrylic acid moiety.

By comparing the computationally predicted spectra with experimentally measured ones, researchers can validate the accuracy of the chosen theoretical model and gain a deeper understanding of the molecule's electronic and structural properties.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants, providing valuable insights that complement experimental data.

For this compound, theoretical NMR parameters would typically be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a common and reliable approach for predicting magnetic shielding tensors. DFT functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are frequently employed for geometry optimization, followed by the NMR calculation itself.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The presence of the electronegative fluorine and bromine atoms on the phenyl ring is expected to cause significant deshielding of the aromatic protons and carbons. The ortho-positioning of both the bromo and fluoro substituents would lead to complex electronic effects, including through-space interactions that would be reflected in the computed chemical shifts. The acrylic acid moiety also significantly influences the electronic distribution, with the vinyl protons and carbons exhibiting characteristic shifts due to the conjugated system.

A hypothetical table of computed ¹³C and ¹H NMR chemical shifts for this compound, based on DFT calculations, is presented below. The values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Computed NMR Data for this compound

This table is illustrative and based on general principles of computational NMR spectroscopy. Actual values would require specific DFT calculations.

| Atom | Computed ¹³C Chemical Shift (ppm) | Atom | Computed ¹H Chemical Shift (ppm) |

| C (Carboxyl) | ~170-175 | H (Carboxyl) | ~12-13 |

| Cα (Vinyl) | ~120-125 | Hα (Vinyl) | ~6.5-7.0 |

| Cβ (Vinyl) | ~140-145 | Hβ (Vinyl) | ~7.5-8.0 |

| C1 (Aromatic) | ~130-135 | H3 (Aromatic) | ~7.2-7.5 |

| C2 (Aromatic, C-Br) | ~115-120 | H4 (Aromatic) | ~7.0-7.3 |

| C3 (Aromatic) | ~130-135 | H5 (Aromatic) | ~7.4-7.7 |

| C4 (Aromatic) | ~125-130 | ||

| C5 (Aromatic) | ~128-133 | ||

| C6 (Aromatic, C-F) | ~160-165 (JCF ~250 Hz) |

Simulated Vibrational Spectra for Band Assignment

The simulation of vibrational spectra for this compound would begin with a geometry optimization and frequency calculation at a selected level of theory, such as B3LYP/6-311++G(d,p). The computed harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.

The simulated spectrum would reveal characteristic vibrational modes. For instance, the O-H stretching of the carboxylic acid group would appear at a high wavenumber, while the C=O stretching would be a strong band in the mid-IR region. The C=C stretching of the acrylic and aromatic groups, as well as C-H bending modes, would also be prominent. The vibrations involving the C-Br and C-F bonds would be expected at lower frequencies. A detailed analysis of the computed vibrational modes would allow for a definitive assignment of each band in the experimental IR and Raman spectra.

Non-Linear Optical (NLO) Properties Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods provide a powerful means to predict and understand the NLO properties of molecules, guiding the design of new materials with enhanced performance.

Calculations of Dipole Moment, Polarizability (α), and Hyperpolarizability (β, γ)

The NLO response of a molecule is governed by its dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These properties can be calculated using quantum chemical methods, often at the DFT level of theory. For instance, the B3LYP functional with a suitable basis set has been shown to provide reliable predictions for a wide range of organic molecules.

For this compound, the calculations would involve determining the molecular energy in the presence of an external electric field. The dipole moment is a measure of the charge asymmetry in the molecule. The polarizability describes the linear response of the electron cloud to an electric field, while the hyperpolarizabilities describe the non-linear response.

A hypothetical data table summarizing the computed NLO properties is presented below. The values are typically reported in atomic units (a.u.) and can be converted to other units for comparison with experimental data.

Table 2: Hypothetical Computed NLO Properties of this compound

This table is illustrative. Actual values would require specific quantum chemical calculations.

| Property | Computed Value (a.u.) |

| Dipole Moment (μ) | ~2-4 D |

| Mean Polarizability (α) | ~100-150 |

| First Hyperpolarizability (β) | ~500-1000 |

| Second Hyperpolarizability (γ) | ~1x10⁴ - 5x10⁴ |

Correlation with Molecular Architecture

The NLO properties of this compound are intrinsically linked to its molecular architecture. The presence of the electron-withdrawing bromo and fluoro substituents on the phenyl ring, in conjunction with the acrylic acid group, creates a push-pull system that can enhance the molecule's NLO response.

The acrylic acid moiety acts as an electron-accepting group, while the substituted phenyl ring can act as a π-electron donor system. The charge transfer between these parts of the molecule under the influence of an electric field is a key contributor to the hyperpolarizability. The specific ortho-positioning of the halogen atoms influences the planarity of the molecule and the orientation of the phenyl ring with respect to the acrylic acid group, which in turn affects the extent of π-conjugation and, consequently, the NLO properties.

Computational analysis allows for a detailed examination of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's potential NLO activity; a smaller gap generally correlates with a larger hyperpolarizability. The spatial distribution of these frontier orbitals would reveal the pathways of intramolecular charge transfer that give rise to the NLO response.

Reactivity Profile and Mechanistic Studies of E 3 2 Bromo 6 Fluorophenyl Acrylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group in (E)-3-(2-Bromo-6-fluorophenyl)acrylic acid is a primary site for a variety of chemical transformations, including the formation of esters, amides, and anhydrides, as well as decarboxylation under specific conditions.

Esterification Reactions for Ester Derivatives

Esterification of this compound can be achieved through several established methods. The Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. The reaction equilibrium is typically shifted towards the product by removing water as it is formed.

Table 1: Typical Conditions for Esterification of Substituted Acrylic Acids

| Method | Reagents | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Fischer-Speier | Alcohol (e.g., Ethanol) | Sulfuric Acid | Excess Alcohol | 70-120 |

| Alkylation | Alkyl Halide (e.g., Ethyl Iodide) | Base (e.g., K₂CO₃) | Acetone | Reflux |

| Coupling Agent | Alcohol, DCC, DMAP | - | Dichloromethane | 0 - rt |

Note: This data represents typical conditions and may require optimization for this compound.

Amide and Anhydride (B1165640) Formation

The synthesis of amides from this compound typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). masterorganicchemistry.com The use of coupling agents is often preferred for its milder reaction conditions. masterorganicchemistry.com

Symmetrical or mixed anhydrides can also be prepared. Reaction with a dehydrating agent like acetic anhydride can yield the corresponding symmetric anhydride. Mixed anhydrides can be formed by reacting the carboxylate salt with an acyl chloride.

Table 2: Reagents for Amide Synthesis from Substituted Acrylic Acids

| Reagent Class | Examples | Byproducts |

|---|---|---|

| Chlorinating Agents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | SO₂, HCl, CO, CO₂ |

| Carbodiimides | DCC, EDCI | Dicyclohexylurea (DCU), EDU |

| Triazine-based | DMTMM | - |

Note: The choice of reagent depends on the substrate's sensitivity and desired purity of the product.

Decarboxylation Mechanisms

The decarboxylation of cinnamic acid derivatives, such as this compound, can proceed through various mechanisms, often requiring specific catalysts or reaction conditions. While thermal decarboxylation requires high temperatures, metal-catalyzed decarboxylation offers a milder alternative. For instance, bromodecarboxylation of cinnamic acids can lead to the formation of β-bromostyrenes. researchgate.netnih.gov Chemoenzymatic methods using vanadium chloroperoxidase have also been shown to effect the bromodecarboxylation of α,β-unsaturated carboxylic acids. acs.org The presence of substituents on the phenyl ring can influence the rate and outcome of the decarboxylation reaction.

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to addition reactions, most notably hydrogenation and reduction.

Hydrogenation and Reduction Reactions

The alkene functionality can be readily reduced to the corresponding alkane, yielding 3-(2-Bromo-6-fluorophenyl)propanoic acid. This transformation is typically achieved through catalytic hydrogenation.

Catalytic hydrogenation of the carbon-carbon double bond is a common and efficient method for its saturation. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The hydrogenation of alkenes is generally a syn-addition process, where both hydrogen atoms add to the same face of the double bond. youtube.com

For this compound, the stereochemical outcome at the benzylic and adjacent carbon is determined by the approach of the molecule to the catalyst surface. While the starting material is achiral, the product, 3-(2-Bromo-6-fluorophenyl)propanoic acid, contains a chiral center. In the absence of a chiral catalyst or auxiliary, the hydrogenation will result in a racemic mixture of the (R)- and (S)-enantiomers.

The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For instance, certain catalysts may also promote the reduction of the carboxylic acid group or dehalogenation, although hydrogenation of the C=C bond is generally favored under milder conditions. researchgate.net Studies on the hydrogenation of cinnamic acid have shown that catalysts like rhodium complexes can selectively reduce the alkene functional group while leaving the carboxyl group intact. chemmethod.com

Table 3: Common Catalysts for Alkene Hydrogenation

| Catalyst | Typical Solvent | Pressure | Temperature |

|---|---|---|---|

| 10% Pd/C | Ethanol, Ethyl Acetate (B1210297) | 1-4 atm H₂ | Room Temperature |

| PtO₂ (Adam's catalyst) | Acetic Acid, Ethanol | 1-4 atm H₂ | Room Temperature |

| Raney Nickel | Ethanol | 1-100 atm H₂ | Room Temperature - 100°C |

Note: Reaction conditions should be carefully selected to avoid side reactions such as dehalogenation.

Electrochemical Reduction Pathways

The electrochemical behavior of cinnamic acids and their esters has been explored, often leading to hydrodimerization or decarboxylative transformations. For this compound, electrochemical reduction could potentially proceed via several pathways, including saturation of the double bond to form 3-(2-bromo-6-fluorophenyl)propanoic acid or coupling reactions at the β-carbon. However, no specific studies detailing the cyclic voltammetry, reduction potentials, or product distribution for this particular compound have been found.

Addition Reactions Across the Olefin (e.g., Halogenation, Hydrohalogenation)

The electron-deficient nature of the alkene in acrylic acids, due to the withdrawing effect of the carboxyl group, typically influences the regioselectivity of electrophilic additions. Reactions such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl) are fundamental transformations for olefins. For this compound, these reactions are expected to proceed, yielding di-halogenated or mono-halogenated propanoic acid derivatives. The precise conditions and stereochemical outcomes of such reactions on this substrate remain uninvestigated in the available literature.

Cycloaddition Reactions (e.g., Diels-Alder) as a Dienophile

The electron-poor double bond in the acrylic acid moiety makes it a potential dienophile for Diels-Alder reactions. In theory, it could react with various dienes to form cyclohexene (B86901) derivatives, a powerful tool for ring construction in organic synthesis. The viability and efficiency of this compound as a dienophile, and the stereochemical course of any such cycloadditions, have not been reported.

Photochemical Transformations and Isomerization Pathways

Cinnamic acids are known to undergo photochemical transformations, most notably E/Z (trans/cis) isomerization upon UV irradiation. It is plausible that this compound could be isomerized to its (Z)-isomer under photochemical conditions. Other potential photochemical reactions could include cyclization or dimerization, but these pathways are purely speculative without experimental evidence.

Reactivity of the Halogen Substituents on the Aromatic Ring

The 2-bromo and 6-fluoro substituents on the phenyl ring are key handles for further molecular elaboration, particularly through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution is a plausible reaction pathway, particularly given the presence of the electron-withdrawing fluorine atom and the acrylic acid group, which can activate the ring towards nucleophilic attack. The relative lability of the bromine versus the fluorine as a leaving group would depend on the reaction conditions and the nature of the incoming nucleophile. Typically, fluorine is more activating for SNAr reactions due to its high electronegativity, but bromide is often a better leaving group. No experimental studies have been published to delineate the SNAr potential of this compound.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

The carbon-bromine bond is a classic reactive site for a wide array of palladium-catalyzed cross-coupling reactions. This represents the most predictable and likely area of reactivity for this compound, although specific examples are not documented.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product Type | Status |

| Suzuki Coupling | Organoboronic acids/esters | Aryl- or vinyl-substituted acrylic acid | Theoretically feasible, not documented |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted acrylic acid | Theoretically feasible, not documented |

| Negishi Coupling | Organozinc reagents | Alkyl-, aryl-, or vinyl-substituted acrylic acid | Theoretically feasible, not documented |

These reactions would allow for the substitution of the bromine atom with a variety of carbon-based fragments, offering a powerful strategy for synthesizing more complex derivatives. The general success of these named reactions with a vast range of aryl bromides strongly suggests that this compound would be a viable substrate. However, without specific research findings, optimal conditions, catalyst systems, and yields remain unknown.

Despite a comprehensive search for specific mechanistic studies on This compound , no detailed research findings, kinetic isotope effect studies, or electrochemical measurements for this particular compound are available in the public domain. General information on these analytical techniques exists, but scholarly articles detailing their application to this compound, as required by the outlined sections, could not be located.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the specified sections on the reactivity profile and mechanistic studies of this compound. The requested content is contingent on the existence of published research, which appears to be unavailable at this time.

Applications of E 3 2 Bromo 6 Fluorophenyl Acrylic Acid in Advanced Organic Synthesis Research

Role as a Building Block for Complex Molecules

The strategic placement of bromo, fluoro, and carboxylic acid functional groups makes (E)-3-(2-Bromo-6-fluorophenyl)acrylic acid an ideal starting material for the synthesis of intricate organic molecules. The acrylic acid portion can undergo a variety of transformations, including addition reactions, cyclizations, and conversions to other functional groups like amides and esters. Simultaneously, the bromo and fluoro substituents on the aromatic ring can be utilized in cross-coupling reactions or serve to modulate the electronic properties and reactivity of the molecule.

Precursor for Pharmacologically Relevant Scaffolds (Focus on Synthesis, Not Activity)

The development of new therapeutic agents often relies on the creation of novel molecular scaffolds that can interact with biological targets. The presence of bromo and fluoro substituents on aromatic rings is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. This compound provides a platform for introducing these valuable features into larger, more complex structures. For instance, the bromo group can be used in palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) to attach other molecular fragments, thereby building complexity.

One synthetic strategy involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization reaction utilizing the bromo-substituent to form polycyclic scaffolds. The synthesis of such scaffolds is a critical step in the discovery of new drug candidates. The presence of both bromine and fluorine offers distinct advantages; for example, the bromine atom provides a reactive handle for further elaboration, while the fluorine atom can influence the conformation and electronic nature of the molecule.

Table 1: Exemplary Synthesis of a Substituted Quinolinone Scaffold

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Purpose |

| 1 | This compound | Aniline Derivative | SOCl₂, Amine Base | N-Aryl-(E)-3-(2-bromo-6-fluorophenyl)acrylamide | Amide formation |

| 2 | N-Aryl-(E)-3-(2-bromo-6-fluorophenyl)acrylamide | - | Pd(OAc)₂, P(o-tol)₃, DBU | Dihydroquinolinone derivative | Intramolecular Heck cyclization |

This hypothetical reaction sequence illustrates how the acrylic acid and the bromo-substituent can be used in tandem to construct a dihydroquinolinone core, a common scaffold in pharmacologically active compounds.

Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Imidazoles, Thiazolidinones)

Heterocyclic compounds are central to organic chemistry and are found in a vast number of natural products and synthetic drugs. This compound is a valuable intermediate for the synthesis of various heterocyclic systems, particularly those containing nitrogen and sulfur.

Thiazolidinones: Thiazolidin-4-ones are a well-known class of heterocyclic compounds. A common synthetic route to 2,3-disubstituted-1,3-thiazolidin-4-ones involves a one-pot, three-component cyclocondensation reaction of an amine, an aldehyde, and a mercapto-acid. rsc.orgnih.gov While this compound itself is not directly used in this classic three-component reaction, its aldehyde precursor, (E)-3-(2-bromo-6-fluorophenyl)acrylaldehyde, is an ideal substrate. nih.gov This aldehyde can be readily synthesized from the parent acrylic acid.

The reaction proceeds by first forming a Schiff base between an aromatic amine and (E)-3-(2-bromo-6-fluorophenyl)acrylaldehyde. Subsequent cyclization with a mercapto-acid, such as thioglycolic acid, yields the desired thiazolidinone ring. mdpi.comekb.eg

Table 2: Proposed Synthesis of a Thiazolidinone Derivative

| Step | Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |

| 1 | (E)-3-(2-Bromo-6-fluorophenyl)acrylaldehyde | Substituted Aniline | Thioglycolic Acid | Toluene, reflux | 2-((E)-2-(2-bromo-6-fluorophenyl)vinyl)-3-(substituted phenyl)thiazolidin-4-one |

Imidazoles: Imidazoles are another crucial class of heterocyclic compounds. The synthesis of substituted imidazoles can be achieved through various methods, including the reaction of α,β-unsaturated carboxylic acids with other reagents to form imidazol-5-one derivatives. ajchem-a.com For example, the acrylic acid can be converted to its acid chloride, which then reacts with an amino acid derivative to form an oxazolone (B7731731) intermediate. This intermediate can subsequently be treated with an amine to yield the imidazole (B134444) core. ajchem-a.com The Debus-Radziszewski reaction, which involves reacting a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine), is another powerful method for imidazole synthesis where the aldehyde derived from our title compound could be employed. nih.gov

Derivatization for Material Science Research

The unique electronic and structural properties imparted by the fluorine and bromine atoms make this compound an attractive monomer for the development of advanced materials.

Monomer in the Synthesis of Specialty Polymers and Copolymers

Acrylic acids are widely used as monomers in polymerization reactions to produce a vast range of polymers with diverse properties. nih.gov this compound can be used as a specialty monomer to synthesize polymers with tailored characteristics. The presence of the halogenated phenyl ring can significantly influence the properties of the resulting polymer, such as its thermal stability, refractive index, and surface energy. ascent-acrylate.comresearchgate.net

Fluorinated polymers are known for their low surface energy, high thermal stability, and chemical resistance. researchgate.netresearchgate.net By incorporating this compound into a polymer backbone, these desirable properties can be imparted to the final material. It can be copolymerized with other acrylic or vinyl monomers using techniques like free-radical polymerization to create copolymers with a range of properties. nih.govrsc.org The bromine atom also offers a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of cross-linking agents.

Table 3: Potential Polymerization of this compound

| Polymerization Type | Co-monomer (Example) | Initiator (Example) | Potential Polymer Properties |